molecular formula C9H19NO4S2 B606308 Boc-aminooxy-ethyl-SS-propanol CAS No. 2128735-21-5

Boc-aminooxy-ethyl-SS-propanol

Cat. No. B606308
CAS RN: 2128735-21-5
M. Wt: 269.37
InChI Key: FJJVBSKVTYVXFL-UHFFFAOYSA-N
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Description

Boc-aminooxy-ethyl-SS-propanol is a molecule that contains multiple functional groups, including a Boc protecting group, an aminooxy group, an ethyl group, and a thiol group . It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Boc-aminooxy-ethyl-SS-propanol is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The exact synthesis process is not mentioned in the search results.


Molecular Structure Analysis

The molecular weight of Boc-aminooxy-ethyl-SS-propanol is 269.37 and its molecular formula is C9H19NO4S2 . The structure includes a Boc protecting group, an aminooxy group, an ethyl group, and a thiol group .


Chemical Reactions Analysis

Boc-aminooxy-ethyl-SS-propanol is a cleavable linker. The protected aminooxy can be deprotected under mild acidic conditions and can then be reacted with an aldehyde or ketone group to form a stable oxime linkage . The disulfide bond can be cleaved by reduction .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Boc-aminooxy-ethyl-SS-propanol,” but unfortunately, the information available does not provide a detailed analysis of six to eight unique applications as you requested. The compound is primarily mentioned as a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), and its chemical properties allow it to form stable oxime linkages under certain conditions .

Mechanism of Action

Target of Action

Boc-aminooxy-ethyl-SS-propanol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached .

Mode of Action

The compound contains a Boc protected aminooxy group . This protected aminooxy can be deprotected under mild acidic conditions and can then be reacted with an aldehyde or ketone group to form a stable oxime linkage . The disulfide bond in the compound can be cleaved by reduction .

Biochemical Pathways

The compound plays a crucial role in the formation of ADCs . These conjugates are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The compound, acting as a linker, enables the cytotoxin to be delivered directly to the target cells, thereby enhancing the efficacy of the drug and reducing side effects .

Pharmacokinetics

The pharmacokinetics of Boc-aminooxy-ethyl-SS-propanol are largely determined by the properties of the ADCs it helps to form . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these ADCs, and hence the bioavailability of the drug, are influenced by factors such as the nature of the antibody, the cytotoxin, and the linker, as well as the conditions under which the ADC is administered .

Result of Action

The result of the action of Boc-aminooxy-ethyl-SS-propanol is the formation of ADCs . These ADCs are designed to deliver cytotoxins directly to target cells, thereby enhancing the efficacy of the drug and reducing side effects .

Action Environment

The action of Boc-aminooxy-ethyl-SS-propanol, and hence the efficacy and stability of the ADCs it helps to form, can be influenced by various environmental factors . These may include the pH and temperature of the environment, as well as the presence of reducing agents that can cleave the disulfide bond in the compound .

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVBSKVTYVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-aminooxy-ethyl-SS-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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